N',N'-dimethyl-3-nitrobenzohydrazide

Description

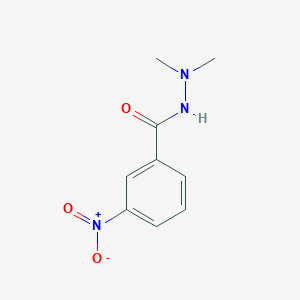

N',N'-Dimethyl-3-nitrobenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the meta position of the benzene ring and two methyl groups attached to the terminal hydrazide nitrogen. The presence of the nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the dimethyl substitution on the hydrazide nitrogen may improve solubility and steric properties compared to non-alkylated analogs .

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

N',N'-dimethyl-3-nitrobenzohydrazide |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)10-9(13)7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) |

InChI Key |

SOBXSOKKOKQYSB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-3-nitrobenzohydrazide typically involves a two-step procedure. The first step is the nitration of benzohydrazide to introduce the nitro group at the meta position of the benzene ring. This is followed by the methylation of the nitrogen atoms to obtain the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N’,N’-dimethyl-3-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N’,N’-dimethyl-3-aminobenzohydrazide, while oxidation can produce N’,N’-dimethyl-3-nitrosobenzohydrazide .

Scientific Research Applications

N’,N’-dimethyl-3-nitrobenzohydrazide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of cysteine proteases, preventing the enzyme from catalyzing its substrate. This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Substituent Variations

- 3-Methyl-N'-[(E)-(2-nitrophenyl)methylene]benzohydrazide (): Features a methyl group at the benzene ring’s meta position and a nitro group on the benzylidene moiety.

- 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide () : Contains dual nitro groups (on both the benzohydrazide and benzylidene moieties), enhancing electron-withdrawing effects and possibly increasing acidity or coordination capability .

- N'-(Dicyclopropylmethylene)-3-nitrobenzohydrazide () : The dicyclopropyl substituent introduces significant steric bulk, which may hinder crystallization or alter solubility compared to the dimethylated target compound .

Hydrogen Bonding and Crystal Packing

Compounds like (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () exhibit extensive hydrogen-bonding networks (O–H···N, N–H···O), which stabilize their crystal structures. In contrast, N',N'-dimethyl-3-nitrobenzohydrazide lacks hydroxyl groups, relying instead on weaker C–H···O or π-π interactions .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.